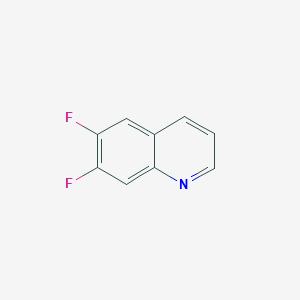

6,7-Difluoroquinoline

Vue d'ensemble

Description

6,7-Difluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties.

Synthetic Routes and Reaction Conditions:

Cyclization and Cycloaddition Reactions: One common method involves the cyclization of 4,5-difluoro-2-nitrobenzoic acid to form this compound.

Direct Fluorination: Another approach is the direct fluorination of quinoline derivatives.

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Types of Reactions:

Nucleophilic Substitution: this compound undergoes nucleophilic substitution reactions where the fluorine atoms are replaced by nucleophiles such as methoxide ions.

Cross-Coupling Reactions: This compound can participate in cross-coupling reactions, forming various derivatives with different functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in liquid ammonia at low temperatures (218–240 K) is commonly used.

Cross-Coupling Reactions: Palladium catalysts and organometallic reagents are typically employed.

Major Products:

- 6-Fluoro-7-methoxyquinoline

- 6-Methoxy-7-fluoroquinoline

Applications De Recherche Scientifique

6,7-Difluoroquinoline has a wide range of applications in scientific research:

- Medicinal Chemistry: It is used in the development of antibacterial, antineoplastic, and antiviral agents. The fluorine atoms enhance the compound’s ability to interact with biological targets, making it a valuable scaffold for drug design .

- Agriculture: Some derivatives of this compound are used as agrochemicals due to their biological activity .

- Material Science: This compound is also utilized in the synthesis of liquid crystals and dyes, contributing to advancements in display technology and other industrial applications .

Mécanisme D'action

The mechanism of action of 6,7-difluoroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to more effective inhibition of target enzymes. This mechanism is particularly relevant in the development of antibacterial agents, where this compound derivatives inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication .

Comparaison Avec Des Composés Similaires

- 5,6,7,8-Tetrafluoroquinoline

- 5,6,8-Trifluoroquinoline

- 5,7-Difluoroquinoline

- 5,7,8-Trifluoro-2-phenylquinoline

- 5,7,8-Trifluoro-6-trifluoromethylquinoline

Uniqueness: 6,7-Difluoroquinoline is unique due to the specific positioning of the fluorine atoms at the 6 and 7 positions on the quinoline ring. This specific arrangement enhances its chemical reactivity and biological activity compared to other fluorinated quinolines. The unique properties of this compound make it a valuable compound in various scientific and industrial applications .

Propriétés

IUPAC Name |

6,7-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDIQDVSYHYORP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90925995 | |

| Record name | 6,7-Difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127827-50-3 | |

| Record name | Quinoline, 6,7-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127827503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the 6,7-difluoroquinoline moiety in medicinal chemistry?

A1: The this compound scaffold serves as a versatile building block in the synthesis of various biologically active compounds. Specifically, it is a key structural feature in certain quinolone antibiotics. [, ] For instance, prulifloxacin (NM441), a potent antibacterial agent, incorporates this moiety within its structure. []

Q2: How does the introduction of fluorine atoms at the 6 and 7 positions of the quinoline ring influence the properties of the resulting compounds?

A2: The incorporation of fluorine atoms significantly impacts the molecule's properties in several ways. Firstly, it can enhance lipophilicity, potentially improving cell membrane permeability. [] Secondly, fluorine substitution can modulate electronic properties, thereby affecting binding affinity to target sites. This is evident in the development of 7-substituted-6-fluoro-1-fluoromethyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid derivatives, which exhibited potent antibacterial activity against both Gram-negative and Gram-positive bacteria, including resistant strains. []

Q3: Are there any studies exploring the photophysical properties of this compound derivatives?

A3: Yes, research indicates that certain this compound derivatives, specifically those containing styryl substituents, display photoluminescence in acetonitrile solutions. [] This finding suggests potential applications in materials science, such as the development of fluorescent probes or sensors.

Q4: Can you provide an example of a synthetic route employed to access this compound-containing compounds?

A4: A key intermediate in the synthesis of prulifloxacin (NM441) is ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate. [] A practical synthesis of this intermediate involves a crucial chlorination step followed by deacetylation and intramolecular cyclization. [] This exemplifies the synthetic strategies employed to construct these complex molecules.

Q5: Have any enantioselective syntheses been reported for chiral this compound derivatives?

A5: Yes, research highlights the development of enantioselective synthetic routes for specific this compound derivatives. For example, the enantiomers of a potent antibacterial compound were prepared through optical resolution using high-performance liquid chromatography (HPLC). This approach enabled the isolation of individual enantiomers, allowing for the investigation of their specific biological activities. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B156731.png)

![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B156732.png)